
4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine
Overview
Description
2,2’6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl-: is an organic compound that belongs to the terpyridine family. It is characterized by three pyridine rings connected at the 2 and 6 positions, with three methyl groups attached at the 4, 4’, and 4’’ positions. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- typically begins with pyridine and its derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds related to 4-MBP. Specifically, derivatives of 4-methylpyridine have shown promising activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. In vitro tests indicated that certain synthesized compounds exhibited substantial zones of inhibition, suggesting their potential as novel antibacterial agents. For instance, compounds derived from 4-methylpyridine demonstrated effective inhibition against target enzymes related to antibiotic resistance, making them candidates for further development in combating bacterial infections .
1.2 Anticancer Activity
The structural features of 4-MBP allow it to interact with biological targets implicated in cancer progression. Research has indicated that pyridine derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to 4-MBP were evaluated for their cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) using the MTT assay. Results showed that these compounds had significant anticancer activity with IC50 values ranging from 27.7 to 39.2 µM, while maintaining low toxicity towards normal cells .
Material Science Applications
2.1 Coordination Chemistry
4-MBP serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal-ligand complexes are essential in catalysis and material synthesis. For instance, studies have shown that transition metal complexes with pyridine-based ligands can enhance catalytic activity in various organic reactions, including oxidation and coupling reactions .
2.2 Organic Electronics
The electronic properties of 4-MBP make it a candidate for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated, where it contributes to improved device performance due to its favorable charge transport characteristics .
Summary of Case Studies
Mechanism of Action
Molecular Targets and Pathways: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- exerts its effects primarily through its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including electron transfer and catalysis. In biological systems, its metal complexes can interact with cellular components, leading to effects such as inhibition of enzyme activity or induction of apoptosis .
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: The parent compound without the methyl groups.
4’-Phenyl-2,2’6’,2’'-terpyridine: A derivative with a phenyl group at the 4’ position.
Uniqueness: The presence of the three methyl groups in 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- enhances its steric and electronic properties, making it a more versatile ligand compared to its non-methylated counterparts. This modification can lead to increased stability and unique reactivity in its metal complexes .
Biological Activity
4-Methyl-2,6-bis(4-methylpyridin-2-yl)pyridine, a compound characterized by its complex pyridine structure, has garnered attention in various biological research fields. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a central pyridine ring substituted with two 4-methylpyridin-2-yl groups. This unique structure contributes to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it may interact with acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications for neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : Studies have reported that this compound displays significant antibacterial properties against both gram-positive and gram-negative bacteria. Its efficacy is often evaluated through minimum inhibitory concentration (MIC) assays and zone of inhibition tests .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells is an area of ongoing investigation .
Antibacterial Efficacy
Table 1 summarizes the antibacterial activity of this compound against selected bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Escherichia coli | 15 ± 2 | 25 |
Staphylococcus aureus | 13 ± 1 | 30 |
Klebsiella pneumoniae | 10 ± 1 | 40 |
The compound demonstrated a notable zone of inhibition against E. coli and S. aureus, indicating its potential as an antibacterial agent .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF7 (breast cancer) | 25 |
A549 (lung cancer) | 30 |
These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy .
Case Studies
- Inhibition of Acetylcholinesterase : A study investigating the effects of various pyridine derivatives found that this compound significantly inhibited AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Resistance : Another research effort highlighted the compound's ability to combat antibiotic-resistant strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL). The study emphasized the importance of developing new antimicrobial agents to address rising resistance levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine, and how do reaction conditions influence yield?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for pyridine derivatives. For example, 4-methylpyridine analogues can be synthesized via nucleophilic substitution or Mitsunobu reactions . Key steps include:
- Catalyst selection : Palladium catalysts for coupling reactions.
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
- Data Table :
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72–85 | |
Mitsunobu reaction | DIAD, PPh₃, THF, 0°C to RT | 65–78 | |
Nucleophilic substitution | NaH, DCM, reflux | 60–70 |
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
- X-ray crystallography : Resolves bond lengths (C–C: ~1.48 Å) and dihedral angles between pyridine rings .
- Elemental analysis : Validates purity (>99%) via C, H, N percentages .
Q. What safety protocols are recommended for handling pyridine-based ligands?
- Precautions : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact due to potential toxicity (H302/H312/H332) .
- Storage : Inert atmosphere, desiccated at –20°C to prevent degradation .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry?
- Coordination modes : Acts as a tridentate ligand, forming octahedral complexes with transition metals (e.g., Ru(II), Fe(II)). The methyl groups enhance steric bulk, influencing metal-ligand bond lengths (e.g., Ru–N: ~2.05 Å) .
- Electronic effects : Methyl substituents donate electron density, lowering the π*-orbital energy of pyridine, which modulates redox potentials in catalytic systems .
Q. What computational methods are used to predict the electronic properties of this compound?
- DFT studies : Optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO-LUMO gap: ~4.1 eV) to predict reactivity in photoactive applications .
- MD simulations : Assess solubility in polar solvents (e.g., logP ~2.3) .
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
- Troubleshooting :
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated intermediates) .
- Optimization : Adjust stoichiometry (e.g., 1.2 eq. of coupling agent) or temperature gradients to suppress side reactions .
Q. What advanced analytical techniques differentiate polymorphs or solvates of this compound?
Properties
IUPAC Name |
4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPFEPGENIUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347614 | |
Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33354-75-5 | |
Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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